alpha-D-Glucosylpoly(glycerol phosphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

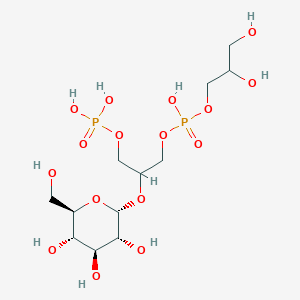

O-alpha-D-glucosyl poly(glycerol phosphate) macromolecule is a poly(glycerol phosphate) macromolecule having alpha-D-glucosyl residues at the secondary hydroxy groups on the repeating units. It is a poly(glycerol phosphate) macromolecule and a glycopolymer macromolecule.

Aplicaciones Científicas De Investigación

Microbiological Applications

Alpha-D-Glucosylpoly(glycerol phosphate) plays a significant role in the study of bacterial cell wall components, particularly in Gram-positive bacteria. Research has shown that glycopolymers like alpha-D-glucosylpoly(glycerol phosphate) are essential for bacterial physiology and infection biology. For instance, studies have identified its involvement in the formation of biofilms and the adhesion processes of pathogenic bacteria, which are critical for infection establishment and persistence .

Case Study: Streptococcus pneumoniae

A study investigated the role of alpha-D-glucosylpoly(glycerol phosphate) in the virulence of Streptococcus pneumoniae. The findings indicated that mutations affecting the synthesis of this polysaccharide resulted in reduced virulence factors, highlighting its importance in bacterial pathogenicity .

Biochemical Applications

In biochemistry, alpha-D-glucosylpoly(glycerol phosphate) serves as a substrate for various enzymatic reactions. Its structure allows it to participate in glycosylation processes, which are crucial for protein folding and stability.

Enzymatic Activity

The enzyme poly(glycerol-phosphate) alpha-glucosyltransferase catalyzes the transfer of glucose moieties to glycerol phosphate, facilitating the synthesis of alpha-D-glucosylpoly(glycerol phosphate). This enzymatic activity is vital for understanding glycoprotein modifications and their implications in cellular functions .

Material Science Applications

Alpha-D-glucosylpoly(glycerol phosphate) has potential applications in material science, particularly in developing biocompatible materials for biomedical uses. Its ability to form hydrogels makes it suitable for tissue engineering and regenerative medicine.

Hydrogel Formation

Research has demonstrated that incorporating alpha-D-glucosylpoly(glycerol phosphate) into poly(vinyl alcohol) hydrogels enhances their mechanical properties and biocompatibility. These hydrogels can be utilized for drug delivery systems and as scaffolds for cell growth .

Cosmetic and Pharmaceutical Applications

The compound's properties also extend to cosmetic formulations where it functions as a stabilizer and emulsifier. Its ability to enhance skin penetration of active ingredients makes it valuable in topical formulations.

Cosmetic Formulation Study

A recent formulation study highlighted the use of alpha-D-glucosylpoly(glycerol phosphate) in creating stable emulsions containing herbal extracts. The formulations exhibited improved skin soothing effects and enhanced stability compared to traditional formulations .

Antioxidant Properties

Emerging research suggests that alpha-D-glucosylpoly(glycerol phosphate) may possess antioxidant properties, making it beneficial in preventing oxidative stress-related conditions.

Antioxidant Activity Assessment

In vitro studies have shown that glucosylated derivatives exhibit significant antioxidant activity, which can be leveraged for developing nutraceutical products aimed at combating oxidative damage .

Data Summary Table

Propiedades

Fórmula molecular |

C12H26O16P2 |

|---|---|

Peso molecular |

488.27 g/mol |

Nombre IUPAC |

2,3-dihydroxypropyl [3-phosphonooxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hydrogen phosphate |

InChI |

InChI=1S/C12H26O16P2/c13-1-6(15)3-25-30(22,23)26-5-7(4-24-29(19,20)21)27-12-11(18)10(17)9(16)8(2-14)28-12/h6-18H,1-5H2,(H,22,23)(H2,19,20,21)/t6?,7?,8-,9-,10+,11-,12+/m1/s1 |

Clave InChI |

CVGGAOGCVJSXBB-XMDCDNQBSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(COP(=O)(O)O)COP(=O)(O)OCC(CO)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC(COP(=O)(O)O)COP(=O)(O)OCC(CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.